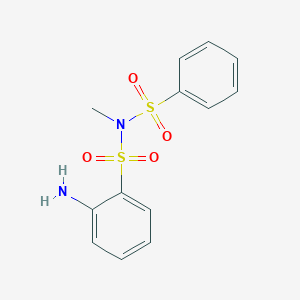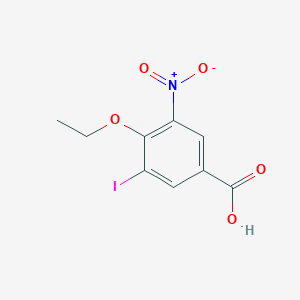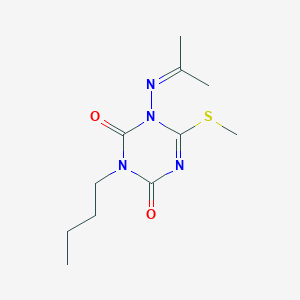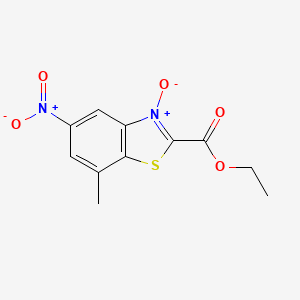![molecular formula C17H12N4O B8044062 2-[(Z)-2-[4-(triazol-1-yl)phenyl]ethenyl]-1,3-benzoxazole](/img/structure/B8044062.png)
2-[(Z)-2-[4-(triazol-1-yl)phenyl]ethenyl]-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Z)-2-[4-(triazol-1-yl)phenyl]ethenyl]-1,3-benzoxazole is a compound that features a triazole ring and a benzoxazole moiety. Triazole rings are known for their versatile chemical properties and biological activities, making them significant in various fields such as medicinal chemistry, agrochemistry, and material science . Benzoxazole, on the other hand, is a heterocyclic compound that is often found in pharmaceuticals and dyes due to its stability and biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-2-[4-(triazol-1-yl)phenyl]ethenyl]-1,3-benzoxazole typically involves the formation of the triazole ring followed by its attachment to the benzoxazole moiety. . This reaction is often catalyzed by copper(I) salts under mild conditions.
For the benzoxazole part, a common synthetic route involves the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions . The final step involves coupling the triazole and benzoxazole units, which can be achieved through various coupling reactions such as Suzuki or Heck coupling .
Industrial Production Methods
Industrial production of such compounds often employs continuous flow chemistry to enhance the efficiency and scalability of the reactions. This method allows for better control over reaction conditions and can significantly reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Z)-2-[4-(triazol-1-yl)phenyl]ethenyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Substitution: The benzoxazole moiety can undergo electrophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Triazole N-oxides.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated benzoxazole derivatives.
Applications De Recherche Scientifique
2-[(Z)-2-[4-(triazol-1-yl)phenyl]ethenyl]-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for drug development.
Medicine: Potential use in the development of anticancer and antiviral drugs.
Industry: Used in the production of dyes and pigments due to its stable chromophore.
Mécanisme D'action
The biological activity of 2-[(Z)-2-[4-(triazol-1-yl)phenyl]ethenyl]-1,3-benzoxazole is primarily due to its ability to interact with various enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological targets, enhancing its binding affinity . The benzoxazole moiety can further stabilize these interactions through hydrophobic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole: Another isomer of triazole with similar biological activities but different chemical properties.
Benzimidazole: Similar to benzoxazole but with a nitrogen atom in place of the oxygen atom, offering different biological activities.
Uniqueness
2-[(Z)-2-[4-(triazol-1-yl)phenyl]ethenyl]-1,3-benzoxazole is unique due to its combined triazole and benzoxazole structure, which provides a synergistic effect in its biological activities. This dual functionality makes it a versatile compound in various applications .
Propriétés
IUPAC Name |
2-[(Z)-2-[4-(triazol-1-yl)phenyl]ethenyl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O/c1-2-4-16-15(3-1)19-17(22-16)10-7-13-5-8-14(9-6-13)21-12-11-18-20-21/h1-12H/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLSCUMNHMPVAS-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C=CC3=CC=C(C=C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C=C\C3=CC=C(C=C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Bis[(3-ethyloxetan-3-yl)methyl] benzene-1,4-dicarboxylate](/img/structure/B8044049.png)

![4-[2-Chloro-5-(trifluoromethyl)anilino]butane-1-sulfonic acid](/img/structure/B8044059.png)

